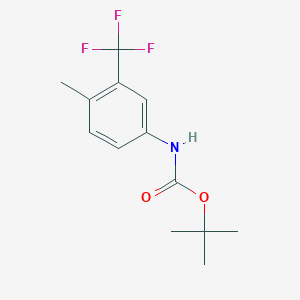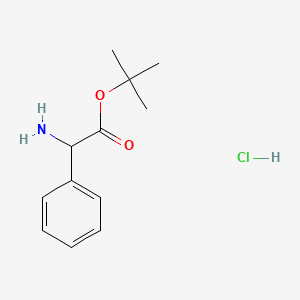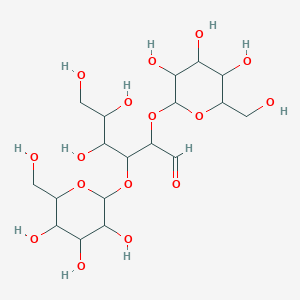![molecular formula C11H19NO2S B12097301 Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12097301.png)
Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound with the following chemical structure:
Structure: OC(CS(C1)(=O)=O)C2N(C(OC(C)(C)C)=O)C2
This compound belongs to the class of azaspiro compounds, which provide a unique area of chemical space for further functionalization. It was first synthesized by Carreira and coworkers. Unfortunately, this product is now discontinued .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic route to tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate involves the following steps:
Thiolation: Thiolation of the spirocyclic amine with an appropriate thiol reagent.
Esterification: Esterification of the thiolated compound with tert-butyl chloroformate or tert-butyl bromoacetate.
- Thiolation typically occurs under mild conditions using a thiol reagent (e.g., thiophenol or thioacetic acid).
- Esterification is carried out using tert-butyl chloroformate or tert-butyl bromoacetate in the presence of a base (e.g., triethylamine).
Industrial Production Methods:: Unfortunately, information on industrial-scale production methods is limited due to the compound’s discontinued status.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group is feasible.
Substitution: Nucleophilic substitution reactions at the ester group are possible.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).
- Oxidation: The corresponding spirocyclic carboxylic acid.
- Reduction: The reduced spirocyclic amine.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Building block for spirocyclic compounds.
- Scaffold for drug design.
- Limited information is available, but it may have potential applications in drug discovery.
- Unfortunately, industrial applications are not well-documented.
Wirkmechanismus
The specific mechanism of action for tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate remains unclear due to its discontinued status. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound is used to synthesize ketohexokinase (KHK) inhibitors and has potential medical applications in treating diabetes and obesity.
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: A related compound with different functional groups.
Eigenschaften
Molekularformel |
C11H19NO2S |
|---|---|
Molekulargewicht |
229.34 g/mol |
IUPAC-Name |
tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)12-6-11(7-12)4-5-15-8-11/h4-8H2,1-3H3 |
InChI-Schlüssel |
KJYHCCYRXPIIDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid](/img/structure/B12097251.png)
![3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine](/img/structure/B12097259.png)

![2,4,6,9,11-Pentaoxatricyclo[6.4.0.0(3.7)]dodecan-12-methanol, 5,5-dimethyl-10-phenyl-](/img/structure/B12097265.png)
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12097268.png)
![N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide](/img/structure/B12097270.png)



![5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12097289.png)
![5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B12097311.png)
